REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([CH:5]1[CH2:9][CH2:8][CH2:7][C:6]1=O)=[O:4].[SH2:11]>C(O)C.Cl>[CH3:1][N:2]1[S:11][C:6]2[CH2:7][CH2:8][CH2:9][C:5]=2[C:3]1=[O:4]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C1C(CCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After having de-gassed the reaction mixture, there
|
Type
|
ADDITION
|
Details
|
is added, with agitation, 0.5 molar equivalent of sodium metaperiodate
|
Type
|
TEMPERATURE
|
Details
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the temperature being maintained at 0° C
|
Type
|
FILTRATION
|
Details
|
One-half hour later the reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is taken up in a 1:1 mixture of ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
The pH of the aqueous solution is then adjusted, with agitation, to about 6 by the addition of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is decanted
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform phase is then dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
On evaporation
|
Type
|
CUSTOM
|
Details
|
an amorphous white solid, melting at 111° C. is obtained
|
Type
|
CUSTOM
|
Details
|
Mass spectroscopy gives the expected relative peak at m/e
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=O)C2=C(S1)CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |